3-(4-Chlorophenoxy)aniline

描述

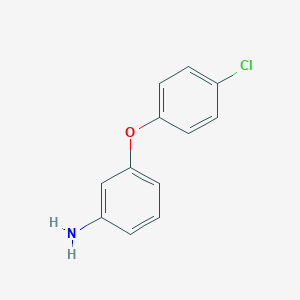

3-(4-Chloro-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenyl group substituted with a 4-chlorophenoxy group and an amine group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenoxy)-phenylamine typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or sodium tert-butoxide

Solvent: Toluene or dimethylformamide (DMF)

Temperature: 80-120°C

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-phenoxy)-phenylamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality.

化学反应分析

Types of Reactions

3-(4-Chloro-phenoxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.

Major Products

Oxidation: Formation of 3-(4-Chloro-phenoxy)-nitrobenzene.

Reduction: Regeneration of 3-(4-Chloro-phenoxy)-phenylamine from its nitro derivative.

Substitution: Formation of 3-(4-Hydroxy-phenoxy)-phenylamine or 3-(4-Methoxy-phenoxy)-phenylamine.

科学研究应用

Antimalarial Activity

One of the most significant applications of 3-(4-chlorophenoxy)aniline is its role in the development of antimalarial drugs. Recent studies have demonstrated its potential in combating malaria, particularly against resistant strains of Plasmodium.

Hybrid Drug Development

A notable study synthesized a hybrid drug known as artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which combines artesunate with ANI. This hybrid has shown promising results in vitro and in vivo against various malaria strains, including P. falciparum and P. berghei. The study indicated that ATSA exhibited high intestinal absorption and significant chemosuppression activity, making it a candidate for further preclinical and clinical evaluations .

Drug Combinations

Research has also focused on the synergistic effects of ANI when combined with other antimalarial agents like artesunate and chloroquine. In vitro assays revealed that combinations of ANI with these drugs resulted in enhanced inhibitory effects on parasite growth, indicating the potential for developing multi-target therapies to overcome resistance . For instance, specific combinations demonstrated up to 81% inhibition of parasite growth in vivo, suggesting their effectiveness as part of combination therapy strategies .

Biochemical Research

Beyond its antimalarial applications, this compound serves as a valuable tool in biochemical research.

Enoyl-ACP Reductase Inhibition

ANI has been identified as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme critical for fatty acid biosynthesis in parasites. This inhibition disrupts the fatty acid supply necessary for the development of malaria parasites, highlighting ANI's role as a potential lead compound for further drug development targeting this pathway .

Structural Studies and Drug Design

The structural similarities between ANI and other known inhibitors have prompted investigations into its potential as a scaffold for designing new drugs targeting various biological pathways. For example, studies have explored its use in developing inhibitors for prolyl hydroxylase (PHD), which plays a role in hypoxia signaling pathways .

Toxicity and Safety Assessments

As with any pharmaceutical candidate, assessing the safety profile of this compound is crucial. Toxicity assays conducted according to OECD guidelines have been employed to evaluate the safety of ATSA and its components. These assessments are essential to ensure that any therapeutic application does not pose undue risks to patients .

作用机制

The mechanism of action of 3-(4-Chloro-phenoxy)-phenylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

3-(4-Chloro-phenoxy)-phenylamine can be compared with other similar compounds such as:

4-Chloro-phenoxyacetic acid: A synthetic auxin used as a herbicide.

3-(4-Chloro-phenoxy)-benzaldehyde: Used in organic synthesis as an intermediate.

Chlorphenesin: A muscle relaxant with a similar phenoxy structure.

The uniqueness of 3-(4-Chloro-phenoxy)-phenylamine lies in its specific substitution pattern and the presence of both phenoxy and amine functional groups, which confer distinct chemical and biological properties.

生物活性

3-(4-Chlorophenoxy)aniline, a compound known for its diverse biological activities, has garnered attention in various fields such as medicinal chemistry, environmental science, and agricultural applications. This article delves into its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is an aniline derivative with a chlorophenoxy group. Its chemical formula is CHClO, and it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Various studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of MDA-MB-468 and T-47D breast cancer cell lines with IC values of approximately 45 µM and 50 µM, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Prostate Cancer : Another study assessed the compound's effect on PC-3 prostate cancer cells, where it showed a significant reduction in cell viability at concentrations above 30 µM, indicating potential as a therapeutic agent against prostate cancer .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-468 | 45 | Apoptosis induction | |

| T-47D | 50 | Cell cycle arrest | |

| PC-3 | 30 | Reduction in cell viability |

Environmental Impact

In addition to its biological activities, the environmental implications of this compound have been studied, particularly concerning its degradation in soil and water systems. Research has indicated that this compound can undergo photodegradation and biodegradation processes, which are essential for assessing its ecological risks .

属性

IUPAC Name |

3-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJUNEXOAIZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571049 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-24-2 | |

| Record name | 3-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。